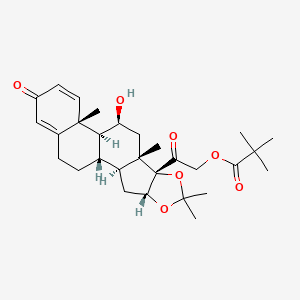
Desonide pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desonide pivalate is a derivative of desonide, a non-fluorinated corticosteroid. It is primarily used in the treatment of inflammatory skin diseases such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Méthodes De Préparation
The synthesis of desonide pivalate involves several steps, starting from desonide. The process typically includes esterification reactions where desonide is reacted with pivalic acid under specific conditions to form this compound . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and quantification of desonide and its derivatives .
Analyse Des Réactions Chimiques
Desonide pivalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Desonide pivalate has a wide range of scientific research applications:
Chemistry: It is used in the study of corticosteroid chemistry and the development of new synthetic routes for corticosteroid derivatives.
Biology: It is used to study the biological effects of corticosteroids on cellular processes and inflammation.
Medicine: It is used in the development of topical treatments for inflammatory skin diseases, providing relief from symptoms such as itching, redness, and swelling.
Industry: It is used in the formulation of pharmaceutical products, particularly topical creams and ointments for dermatological use.
Mécanisme D'action
Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes. This process leads to the inhibition of the release of inflammatory mediators such as kinins, histamine, and prostaglandins . The molecular targets and pathways involved include the glucocorticoid receptor pathway and the inhibition of phospholipase A2 activity .
Comparaison Avec Des Composés Similaires
Desonide pivalate is similar to other corticosteroids such as:
Desonide: The parent compound, used for similar dermatological conditions.
Fluocinolone acetonide: A fluorinated corticosteroid with higher potency.
Triamcinolone acetonide: Another corticosteroid used for inflammatory skin conditions.
What sets this compound apart is its non-fluorinated structure, which provides a balance between efficacy and safety, making it suitable for long-term use in treating chronic skin conditions .
Propriétés
Numéro CAS |
78806-68-5 |
|---|---|
Formule moléculaire |
C29H40O7 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22+,23+,27-,28-,29+/m0/s1 |
Clé InChI |
FAPMGCFSVXGXMO-FHKBAQRKSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
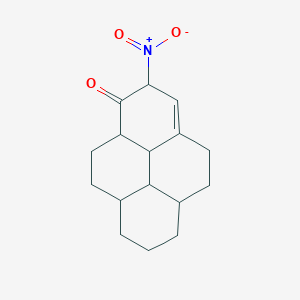
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
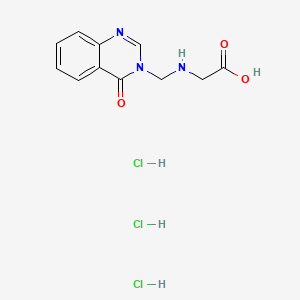

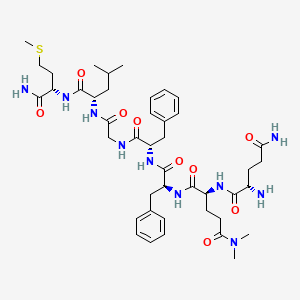
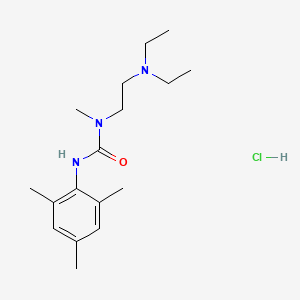
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
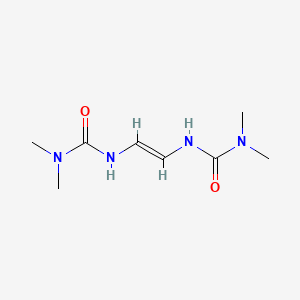
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
